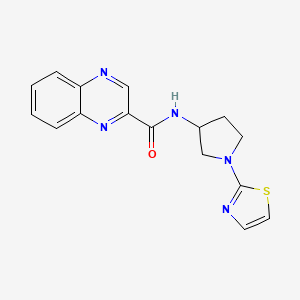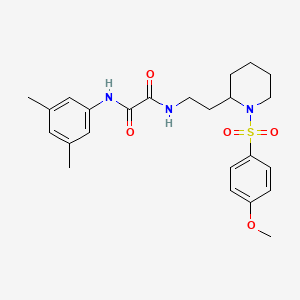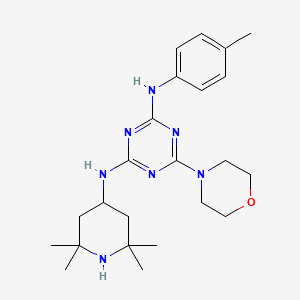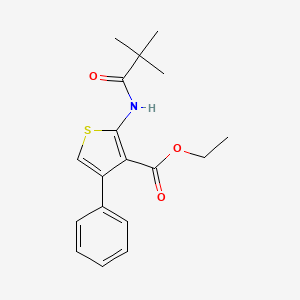
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide, also known as TQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoxaline derivatives and has been shown to exhibit a range of biological activities.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide involves the reaction of 2-chloroquinoxaline with 3-pyrrolidin-1-yl-1-thiazol-2-yl-propan-1-one in the presence of a base to form the intermediate product, which is then reacted with ammonia and carbon dioxide to yield the final product.
Starting Materials
2-chloroquinoxaline, 3-pyrrolidin-1-yl-1-thiazol-2-yl-propan-1-one, base, ammonia, carbon dioxide
Reaction
Step 1: 2-chloroquinoxaline is reacted with 3-pyrrolidin-1-yl-1-thiazol-2-yl-propan-1-one in the presence of a base to form the intermediate product., Step 2: The intermediate product is then reacted with ammonia and carbon dioxide to yield the final product, N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide.
作用机制
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide exerts its biological effects by modulating various signaling pathways. It has been shown to activate the Nrf2/ARE signaling pathway, which leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress. N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation. Additionally, N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
生化和生理效应
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key contributors to many diseases. N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide has also been shown to have anticancer properties, by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide has been shown to exhibit a range of biological activities, making it a useful tool compound for studying various signaling pathways. However, N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for research on N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide. One area of research is the development of more potent and selective analogs of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide. Another area of research is the investigation of the safety and efficacy of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide in humans. Additionally, N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide could be studied in combination with other compounds to determine if it has synergistic effects. Finally, N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide could be studied in different disease models to determine its potential therapeutic applications.
科学研究应用
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide has been extensively studied for its pharmacological properties and has been shown to exhibit a range of biological activities. It has been used as a tool compound to study the role of various signaling pathways in different disease models. N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide has been shown to have antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-15(14-9-18-12-3-1-2-4-13(12)20-14)19-11-5-7-21(10-11)16-17-6-8-23-16/h1-4,6,8-9,11H,5,7,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZUJSAEJQXOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677611.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2677612.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2677614.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2677616.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B2677617.png)

![1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone](/img/structure/B2677619.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2677620.png)

![7-Fluoro-2-methyl-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677623.png)
![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2677624.png)

